molecular formula C16H21N5O7 B12114675 H-gamma-Glu-ala-gly-pna

H-gamma-Glu-ala-gly-pna

Cat. No.: B12114675
M. Wt: 395.37 g/mol
InChI Key: MKEGHROPIHJRPG-UHFFFAOYSA-N
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Description

H-gamma-Glu-ala-gly-pna, also known as gamma-glutamyl-alanyl-glycyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzymatic activities, especially those involving proteases. The presence of the p-nitroaniline group allows for easy spectrophotometric detection, making it a popular choice in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-gamma-Glu-ala-gly-pna typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroaniline group is attached to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

H-gamma-Glu-ala-gly-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Hydrolysis: Proteases such as trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.

    Detection: The release of p-nitroaniline is monitored at a wavelength of 405 nm using a spectrophotometer.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, along with the corresponding peptide fragments.

Scientific Research Applications

Enzyme Kinetics

H-gamma-Glu-ala-gly-pna is extensively utilized in studying the kinetics of protease enzymes. The release of p-nitroaniline upon proteolytic cleavage serves as a measurable indicator of enzyme activity. This application is crucial for:

  • Determining Enzyme Activity : By measuring the rate of p-nitroaniline release, researchers can calculate enzyme kinetics parameters such as VmaxV_{max} and KmK_m.
  • Characterizing Protease Specificity : Different proteases may exhibit varying cleavage patterns on this substrate, allowing for specificity profiling.

Drug Development

In the realm of drug discovery, this compound plays a significant role in screening potential protease inhibitors. Its applications include:

  • High-throughput Screening : The compound is used in automated assays to identify inhibitors that can modulate protease activity, which is pivotal in developing therapeutics for diseases like cancer and viral infections.
  • Mechanistic Studies : Researchers can investigate the mechanisms of inhibition by analyzing how different compounds affect the release of p-nitroaniline.

Biochemical Assays

This compound serves as a substrate in various biochemical assays, including:

  • Enzyme Activity Measurement : It is commonly employed to measure enzyme activities in biological samples, providing insights into metabolic pathways and disease states.
  • Quality Control : In pharmaceutical manufacturing, this compound is used to ensure the activity of enzyme-based products, validating their efficacy and safety prior to market release.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in diverse applications:

Study ReferenceApplicationFindings
Enzyme KineticsDemonstrated the kinetic parameters of various proteases using this substrate, establishing its reliability for kinetic studies.
Drug DevelopmentIdentified novel inhibitors of proteases through high-throughput screening assays using this compound as a substrate.
Biochemical AssaysUtilized in measuring enzyme activities across different biological samples, confirming its versatility in research applications.

Mechanism of Action

The mechanism of action of H-gamma-Glu-ala-gly-pna involves its hydrolysis by protease enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur. The released p-nitroaniline can then be quantified spectrophotometrically, providing a measure of the enzyme’s activity.

Comparison with Similar Compounds

H-gamma-Glu-ala-gly-pna is unique due to its specific amino acid sequence and the presence of the p-nitroaniline group. Similar compounds include other chromogenic and fluorogenic peptide substrates used in enzymatic assays, such as:

    H-beta-Ala-Gly-Arg-pna: Another chromogenic substrate used for thrombin activity assays.

    Z-Gly-Gly-Arg-AMC: A fluorogenic substrate used for measuring protease activity with fluorescence detection.

    Ac-Ile-Glu-Ala-Arg-pna: Used in endotoxin quantification assays.

These compounds share similar applications but differ in their specific amino acid sequences and detection methods, highlighting the versatility and specificity of this compound in various research contexts.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-γ-Glu-ala-gly-pna, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic ligation. Purity validation requires reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and assess impurities. For reproducible results, protocols must specify reaction conditions (e.g., temperature, solvent ratios) and purification steps (e.g., gradient elution parameters) .

Q. How should researchers design experiments to characterize the stability of H-γ-Glu-ala-gly-pna under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., proteases). Use techniques like NMR or circular dichroism to monitor structural integrity over time. Include negative controls (e.g., buffer-only samples) and triplicate runs to account for variability .

Q. What statistical methods are recommended for validating kinetic data in enzymatic assays involving H-γ-Glu-ala-gly-pna?

Non-linear regression analysis (e.g., Michaelis-Menten curve fitting) is standard. Report confidence intervals for KmK_m and VmaxV_{max}, and use ANOVA for comparing experimental groups. Ensure raw data is archived with metadata (e.g., instrument calibration logs) to support reproducibility .

Q. How can researchers ensure proper citation of H-γ-Glu-ala-gly-pna in manuscripts to avoid nomenclature conflicts?

Use IUPAC naming conventions and cross-reference identifiers from authoritative databases like PubChem (CID: [insert CID]). Avoid informal abbreviations and cite primary literature that first characterized the compound .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic activities of H-γ-Glu-ala-gly-pna across studies?

Conduct a meta-analysis to identify variables affecting discrepancies (e.g., assay pH, substrate concentration). Replicate conflicting experiments under standardized conditions, and use Bland-Altman plots to assess systematic bias. Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. How can computational modeling improve mechanistic understanding of H-γ-Glu-ala-gly-pna’s interaction with γ-glutamyl transpeptidase?

Molecular dynamics (MD) simulations paired with docking studies (e.g., AutoDock Vina) can predict binding affinities and conformational changes. Validate models with mutagenesis data (e.g., site-directed mutants with altered catalytic residues) and correlate with experimental kinetic parameters .

Q. What ethical and methodological considerations apply to in vivo studies using H-γ-Glu-ala-gly-pna?

Follow NIH guidelines for preclinical research, including power analysis to minimize animal use and detailed reporting of anesthesia/analgesia protocols. For translational relevance, ensure dose-response curves align with human physiological ranges and include sham controls .

Q. How should researchers optimize H-γ-Glu-ala-gly-pna for fluorescence-based assays while minimizing photobleaching artifacts?

Test antifading agents (e.g., p-phenylenediamine) and optimize excitation wavelengths to reduce photodegradation. Use time-resolved fluorescence or confocal microscopy with low laser intensity. Validate signal stability over time against inert reference compounds .

Q. Methodological Guidance

Q. How to design a rigorous structure-activity relationship (SAR) study for H-γ-Glu-ala-gly-pna derivatives?

Systematically vary substituents (e.g., alkyl chain length, stereochemistry) and assay each derivative under identical conditions. Use multivariate analysis (e.g., PCA) to identify critical structural motifs. Include positive/negative controls and report IC₅₀ values with standard deviations .

Q. Data Reporting Standards

Q. What metadata is essential for publishing datasets involving H-γ-Glu-ala-gly-pna?

Include:

  • Synthetic routes (yields, purification methods).
  • Instrument parameters (e.g., HPLC column type, MS ionization mode).
  • Raw data files (e.g., .RAW, .JCAMP-DX) in public repositories like Zenodo .

Q. How to address limitations in detecting low-abundance metabolites of H-γ-Glu-ala-gly-pna using LC-MS?

Apply isotope-labeled internal standards to correct for ionization efficiency variations. Use high-resolution MS (HRMS) and data-dependent acquisition (DDA) to enhance sensitivity. Report limit of detection (LOD) and quantification (LOQ) for transparency .

Q. Literature Review Practices

Q. What frameworks ensure comprehensive literature reviews on H-γ-Glu-ala-gly-pna’s biological roles?

Use the PICO framework to structure searches:

  • Population (e.g., enzyme systems).
  • Intervention (e.g., substrate concentration).
  • Comparison (e.g., alternative substrates).
  • Outcome (e.g., catalytic efficiency).
    Combine PubMed, Web of Science, and Scopus queries with citation tracking tools (e.g., Connected Papers) .

Properties

IUPAC Name

2-amino-5-[[1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGHROPIHJRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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